molecular formula C24H34F3N3O3 B1677234 MK-0812 CAS No. 624733-88-6

MK-0812

Cat. No. B1677234
CAS RN: 624733-88-6
M. Wt: 469.5 g/mol
InChI Key: MTMDXAIUENDNDL-RJSMDTJLSA-N
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Description

MK-0812 is a potent and selective CCR2 antagonist with low nM affinity for CCR2 . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .


Molecular Structure Analysis

The molecular weight of MK-0812 is 469.54 . The chemical formula is C24H34F3N3O3 . The structure can be represented by the SMILES string: O=C([C@]1(C(C)C)CC@HCC1)N3CCC(N=CC(C(F)(F)F)=C4)=C4C3 .


Physical And Chemical Properties Analysis

MK-0812 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions recommended are -20°C for the powder form .

Scientific Research Applications

Multiple Sclerosis Treatment

MK-0812 has been used in the treatment of Relapsing-Remitting Multiple Sclerosis (RRMS). In a study, it was found to reduce the baseline-adjusted accrual rate of new gadolinium (Gd)-enhancing brain lesions in patients with RRMS as assessed by Magnetic Resonance Imaging (MRI) .

Safety and Tolerability

The safety and tolerability of MK-0812 in patients with Multiple Sclerosis have been assessed. It was found to be well-tolerated by the patients .

Reduction of Gd-enhancing Lesions

MK-0812 has been found to reduce the baseline-adjusted volume of Gd-enhancing lesions in patients with RRMS .

Reduction of New Gd-enhancing Brain Lesions

The drug has been used to reduce the cumulative number of new Gd-enhancing brain lesions in patients with RRMS .

Reduction of Persistent Gd-enhancing Lesions

MK-0812 has been found to reduce the cumulative number of persistent Gd-enhancing lesions in patients with RRMS .

Inhibition of Mammosphere Formation

MK-0812 is an antagonist of chemokine (C-C) motif receptor 2 (CCR2; IC 50 = 5 nM for the human receptor). It has been found to inhibit mammosphere formation of BT-549 breast cancer cells .

Increase of CCL2 Levels

MK-0812 (0.03, 0.1, and 0.3 mg/kg) increases chemokine (C-C) motif ligand 2 (CCL2) levels .

Decrease of CD11b+ Monocytes

MK-0812 has been found to decrease CD11b+ monocytes in mouse blood .

Mechanism of Action

Target of Action

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes into tissues .

Mode of Action

MK-0812 operates by blocking all Monocyte Chemoattractant Protein-1 (MCP-1) mediated responses in a concentration-dependent manner . This is similar to the potency observed for the inhibition of 125 I-MCP-1 binding by MK-0812 on isolated monocytes .

Biochemical Pathways

The primary biochemical pathway affected by MK-0812 is the CCR2 signaling pathway . By blocking the MCP-1 mediated responses, MK-0812 inhibits the signaling through this pathway, which in turn affects the migration of monocytes into tissues .

Pharmacokinetics

It is known that mk-0812 is administered by continuous intravenous infusion to maintain a constant level of the drug in blood .

Result of Action

The administration of MK-0812 reduces the frequency of Ly6G - Ly6C hi monocytes in the peripheral blood, while no impact on circulating Ly6G + Ly6C + neutrophil frequency is observed . This indicates that MK-0812 effectively reduces the migration of monocytes into tissues, which could potentially be beneficial in the treatment of diseases characterized by excessive monocyte migration .

Action Environment

The action of MK-0812 is influenced by the environment in which it is administered. For instance, the drug is administered by continuous intravenous infusion to maintain a constant level in the blood . This suggests that the drug’s action, efficacy, and stability could be influenced by factors such as the rate of infusion and the patient’s blood volume and circulation .

properties

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-RJSMDTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0812

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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